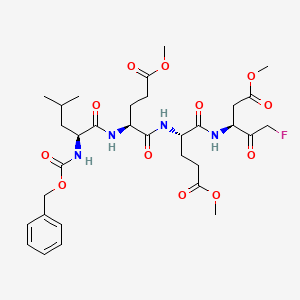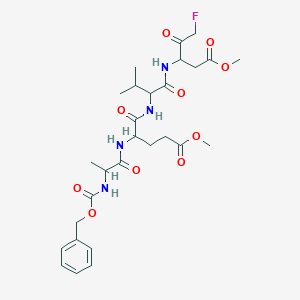
Hyaluronan mediated motility receptor (165-173)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hyaluronan mediated motility receptor
Scientific Research Applications
Signaling Properties and Cellular Behavior Modification
Hyaluronan Mediated Motility Receptor (HMMR), also known as RHAMM, has been shown to significantly influence cell behavior through its signaling properties. It activates various protein tyrosine and serine/threonine kinases, such as Src, HER2/Neu receptor, and MAP 1 kinases, impacting cytokine expression and extracellular matrix remodeling. This receptor's role in signaling pathways directly modifies cell behavior, evident in studies of murine cardiac cells derived from hyaluronan synthase 2 (HAS2) knockout mice, providing conclusive evidence for HMMR's signaling capabilities (Turley, Noble, & Bourguignon, 2002).
Role in Prostate Tissue and Androgen Deprivation
Research on HMMR expression in normal, hyperplastic, and neoplastic prostate tissue after various types and durations of androgen-deprivation therapy (ADT) has revealed its significance in prostate health. Clinical data from men with localized prostate adenocarcinoma were assessed and compared with RHAMM expression data, highlighting the receptor's relevance in prostate tissue response to ADT (Korkes, Castro, & Cássio Zequi, et al., 2014).
Cancer Research and Immunotherapy
The role of HMMR in cancer, particularly in leukemia and solid tumors, is profound. It has been identified as an antigen eliciting both humoral and cellular immune responses, making it a target for immunotherapeutic approaches. Clinical trials involving peptide vaccination targeting HMMR have shown promising immunologic and clinical responses in patients with acute myeloid leukemia, myelodysplastic syndrome, and multiple myeloma, suggesting its potential as a therapeutic target (Schmitt, Schmitt, & Rojewski, et al., 2008).
Function in Microtubule Stability and Spindle Integrity
HMMR is known to interact with microtubules and is essential in maintaining spindle integrity during cell division. It functions in the centrosome and is critical for spindle architecture, revealing its importance in mitotic processes. The disruption of HMMR expression has been linked to inhibiting mitotic progression and affecting spindle architecture, underlining its role in cell division and stability (Maxwell, Keats, & Crainie, et al., 2003).
Properties
sequence |
ILSLELMKL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Hyaluronan mediated motility receptor (165-173) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




